
Etidronic acid
Descripción general
Descripción
Etidronic acid, also known as etidronate, is a non-nitrogenous bisphosphonate compound. It is primarily used in medicine to strengthen bones, treat osteoporosis, and manage Paget’s disease of bone. Additionally, it finds applications in detergents, water treatment, and cosmetics .
Métodos De Preparación
Etidronic acid can be synthesized through several methods:
Reaction of Phosphorus Trichloride with Acetic Acid: This reaction is carried out in the presence of a tertiary amine.
Reaction of Acetic Acid/Acetic Anhydride Mixture with Phosphorous Acid: This method involves the use of acetic acid and acetic anhydride in combination with phosphorous acid.
Análisis De Reacciones Químicas
Etidronic acid undergoes various chemical reactions:
Chelation: It acts as a chelating agent, binding to metal ions such as calcium, iron, and other metals.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Aplicaciones Científicas De Investigación
Medical Applications
1.1 Treatment of Bone Diseases
Etidronic acid is primarily utilized in the treatment of bone diseases characterized by osteoclastic bone resorption. Its therapeutic applications include:
- Paget’s Disease : this compound is effective in managing Paget's disease, which involves abnormal bone remodeling. Clinical studies have demonstrated that doses ranging from 5 to 20 mg/kg/day can significantly reduce bone pain and deformity associated with this condition .
- Hypercalcemia of Malignancy : It is used to treat elevated calcium levels in patients with malignancies, helping to restore normal calcium levels and alleviate symptoms .
- Osteolytic Bone Metastases : In patients with cancer that has spread to the bones, this compound can help manage bone pain and reduce skeletal-related events .
- Calcified Uremic Arteriolopathy : This condition, often seen in patients with chronic kidney disease, can also be managed with this compound .
1.2 Pharmacological Properties
This compound exhibits several pharmacological properties that contribute to its effectiveness in treating bone diseases. It acts as a potent inhibitor of osteoclast-mediated bone resorption, thereby reducing the rate of bone loss . The compound has been shown to have a favorable safety profile when used at recommended doses.
Industrial Applications
2.1 Water Treatment
This compound is employed in water treatment processes to prevent crystalline scale deposition. It acts as a chelating agent, binding to metal ions and preventing their precipitation as insoluble salts. This application is crucial in maintaining the efficiency of water systems in various industries .
2.2 Detergents and Cleaning Agents
The compound is also utilized in the formulation of detergents and cleaning agents, particularly in the paper, textiles, and photographic industries. Its ability to chelate metal ions enhances the effectiveness of these cleaning products by preventing metal ion interference during cleaning processes .
2.3 Oil Well Applications
In offshore oil drilling operations, this compound serves as a complexing agent that helps manage mineral scaling within oil wells. This application is vital for maintaining operational efficiency and preventing equipment damage due to scale formation .
Complex Formation Studies
Recent studies have investigated the complex formation between this compound and various metal ions, such as europium(III). These studies utilize techniques like time-resolved laser-induced fluorescence spectroscopy and mass spectrometry to understand the solubility and structural characteristics of these complexes under varying conditions .
Parameter | Value |
---|---|
Metal Ion | Europium(III) |
Ligand | This compound |
pH Range | Varied (specific ranges studied) |
Techniques Used | NMR, IR Spectroscopy, ICP-MS |
Environmental Applications
This compound has also been explored for its potential in recovering critical metals from electronic waste through hydrochemical processes. Studies indicate that this compound can enhance metal extraction efficiency when used at appropriate solid-to-liquid ratios .
Mecanismo De Acción
Etidronic acid works by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. This inhibition helps to maintain bone density and strength. The compound mimics the action of pyrophosphate, a natural regulator of calcification and decalcification in the body .
Comparación Con Compuestos Similares
Etidronic acid is part of the bisphosphonate family, which includes other compounds such as clodronic acid and tiludronic acid. Unlike nitrogen-containing bisphosphonates like zoledronic acid and ibandronic acid, this compound does not contain nitrogen, which affects its mechanism of action and efficacy. While this compound is effective in preventing bone resorption, it is less potent compared to nitrogen-containing bisphosphonates .
Similar Compounds
- Clodronic acid
- Tiludronic acid
- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Actividad Biológica
Etidronic acid, a member of the bisphosphonate class of drugs, is primarily used in the treatment of various bone disorders. Its biological activity is characterized by its ability to inhibit osteoclastic bone resorption, making it effective for conditions such as osteoporosis, Paget's disease, and hypercalcemia associated with malignancy. This article delves into the pharmacological properties, clinical applications, and research findings related to this compound.
This compound acts by inhibiting osteoclast activity, which is crucial for bone resorption. It alters the cellular mechanisms involved in bone metabolism, leading to decreased biochemical markers of bone turnover. This action helps in maintaining or increasing bone mineral density (BMD) and reducing the risk of fractures.
Clinical Applications
- Osteoporosis : Clinical studies have shown that this compound can significantly increase BMD in postmenopausal women. A regimen of 400 mg/day for 14 days as part of a 90-day cycle has been effective in reducing vertebral fracture incidence .
- Paget's Disease : In patients with symptomatic Paget's disease, dosages ranging from 5 to 20 mg/kg/day have demonstrated rapid decreases in biochemical indices of bone turnover .
- Hypercalcemia : Intravenous administration of this compound at doses of 7.5 mg/kg/day has been used effectively in managing hypercalcemia due to malignancy, although it is less effective than newer bisphosphonates like pamidronate .
- Heterotopic Ossification : Higher dosages (10-20 mg/kg/day) are effective in preventing heterotopic ossification in neurological and post-surgical patients .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals low gastrointestinal absorption, with most excretion occurring via feces or urine. Studies indicate that bone is the primary tissue that retains radioactivity from labeled this compound, underscoring its targeted action on skeletal tissue .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | Low (primarily fecal/urinary excretion) |
Half-life | Varies based on dosage and route |
Volume of distribution | Limited to skeletal tissue |
Toxicology and Safety Profile
Toxicity studies have established a no-observed-adverse-effect level (NOAEL) for this compound at doses exceeding 1724 mg/kg/day in rats . Chronic toxicity studies indicate minimal adverse effects at therapeutic doses; however, prolonged use at high doses may lead to mineralization defects in forming bone .
Table 2: Toxicity Findings from Animal Studies
Study Type | NOAEL (mg/kg/day) | Observed Effects |
---|---|---|
90-Day Rat Study | ≥1724 | No significant adverse effects |
104-Week Rat Study | 24 | Slight skin pallor |
Beagle Dog Study | >1746 (males) | No treatment-related effects |
Case Studies and Research Findings
- Osteoporosis Management : A study involving postmenopausal women showed that this compound increased BMD significantly over three years compared to hormone replacement therapy (HRT) .
- Paget's Disease Treatment : In a clinical trial, patients receiving this compound showed marked improvement in symptoms and biochemical markers after six months of treatment at recommended dosages .
- Antimicrobial Efficacy : Recent research evaluated the antibacterial properties of this compound as an irrigant in primary teeth, demonstrating its potential application beyond traditional uses .
Propiedades
IUPAC Name |
(1-hydroxy-1-phosphonoethyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2/c1-2(3,10(4,5)6)11(7,8)9/h3H,1H3,(H2,4,5,6)(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVJJBKOTRCVKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14860-53-8 (tetra-potassium salt) | |
Record name | Etidronic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6023028 | |
Record name | Etidronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [MSDSonline], Solid | |
Record name | Etidronic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2893 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Etidronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.15e+01 g/L | |
Record name | Etidronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts., MALE RATS WERE INJECTED WITH VEHICLE (CONTROL GROUP), 0.4 OR 4.0 MG/KG/DAY OF ETHANE-1-HYDROXY-1,1-DIPHOSPHONATE (EHDP). AFTER 6 DAYS OF EHDP TREATMENT ALL RATS RECEIVED 6 SC INJECTIONS OF (3)H-THYMIDINE AT 8 HR INTERVALS. AFTER 6 DAYS OF EHDP PRE-TREATMENT THE MULTIPLE LABELING INDEX OF OSTEOPROGENITOR CELLS WAS REDUCED WITH 4.0 MG/KG/DAY DOSE OF EHDP. EHDP CAUSED INCR IN RATE OF INCORP & ACCUM OF (3)H-THYMIDINE NUCLEI IN OSTEOCLASTS. EHDP CAUSES AN ACCELERATED RATE OF OSTEOCLAST PRODN FROM PRECURSOR CELLS IN SPITE OF ITS ABILITY TO SLOW BONE RESORPTION. | |
Record name | Etidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01077 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2809-21-4, 25211-86-3, 7414-83-7 | |
Record name | (1-Hydroxyethylidene)-1,1-diphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2809-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etidronic acid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01077 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etidronic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etidronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etidronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Hydroxyethylidenediphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETIDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F465ROXU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-HYDROXY-1,1-DIPHOSPHONOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5898 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Etidronic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198-199 | |
Record name | Etidronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01077 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of etidronic acid?
A1: this compound acts primarily by inhibiting bone resorption. While its exact mechanism is not fully understood, it is believed to work by binding to hydroxyapatite crystals in bone, thereby inhibiting osteoclast activity and reducing bone breakdown. [, , , ]
Q2: Does this compound have any effects on cancer cells?
A2: Research has shown that this compound exhibits cytotoxicity against MCF-7 human breast cancer cells in vitro. This effect might be attributed to cell cycle arrest at the G2/M phase and induction of mutations in the p53 tumor-suppressor gene. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C2H8O7P2, and its molecular weight is 206.03 g/mol.
Q4: Are there specific spectroscopic techniques used to characterize this compound and its derivatives?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 31P NMR, is widely employed for characterizing this compound and its derivatives. This technique provides valuable information about the structure and purity of the compound. [, , ]
Q5: How does this compound affect the properties of root dentin in dental applications?
A5: this compound, when used as a chelating agent in root canal treatment, can impact the mechanical properties of dentin. Some studies suggest that it might cause less dentin erosion and microhardness reduction compared to ethylenediaminetetraacetic acid (EDTA). [, , , ]
Q6: Does this compound interact with other root canal irrigants?
A6: Yes, this compound can interact with other root canal irrigants like sodium hypochlorite (NaOCl). Studies have explored the efficacy of their combination for smear layer removal, disinfection, and tissue dissolution. [, , , , , ]
Q7: Can this compound be used to form protective coatings on metals?
A7: Yes, research shows that this compound can form thin, oxide-free, phosphorus-containing films on chromium and stainless steel. These films exhibit potential for enhancing corrosion resistance. [, ]
Q8: Does this compound demonstrate catalytic activity in organic synthesis?
A8: Yes, this compound can act as a catalyst in specific organic reactions. For instance, it effectively catalyzes the conversion of epoxides to thiiranes using ammonium thiocyanate. [] It has also been used to synthesize trifluoromethylated tetrahydropyrimidines with potential antimicrobial activity. []
Q9: Have computational methods been used to study this compound?
A9: Yes, computational methods like Density Functional Theory (DFT) calculations have been used to investigate the interaction of this compound with metal surfaces, providing insights into its film-forming properties. [] Quantum chemical methods have also been used to study the coordination of this compound with Europium (III). []
Q10: How does modifying the structure of this compound affect its properties?
A10: Modifying the structure of this compound, such as esterification of the phosphonic acid groups or acylation of the hydroxyl group, can influence its lipophilicity, biodegradability, and potentially its pharmacological activity. []
Q11: Are there strategies to control the release of this compound for therapeutic applications?
A11: Yes, controlled release formulations of this compound have been investigated using cationic polymeric matrices like polyethyleneimine (PEI) and cationic inulin (CATIN). These matrices can potentially improve the drug's delivery and therapeutic efficacy. []
Q12: Has the safety of this compound been assessed for cosmetic applications?
A12: Yes, the Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the safety of this compound and its salts for use in cosmetics. The panel concluded that these ingredients are safe in cosmetics within the current practices of use and concentration. []
Q13: How is this compound metabolized and eliminated from the body?
A13: this compound is poorly absorbed after oral administration and is primarily excreted unchanged in the urine. It has a long half-life in bone tissue due to its strong affinity for hydroxyapatite.
Q14: What animal models have been used to study the effects of this compound on bone metabolism?
A14: Rat models of prednisolone-induced mineral disturbance have been employed to investigate the effects of this compound on bone resorption and mineral metabolism. []
Q15: Has this compound been investigated for its potential in treating calcification around joints?
A15: Yes, a clinical study investigated the efficacy of this compound in treating painful calcification around joints, primarily in the shoulder. The results indicated potential benefits, with observed reductions in calcification size and improved symptoms. []
Q16: Are there any known safety concerns associated with the use of this compound?
A16: While this compound is generally considered safe when used appropriately, potential adverse effects have been reported, especially with long-term use. These may include gastrointestinal disturbances, musculoskeletal pain, and, in rare cases, osteonecrosis of the jaw.
Q17: What are the advantages of using controlled release formulations for this compound?
A17: Controlled release formulations offer several advantages, including sustained drug delivery to the target site (e.g., bone tissue), potentially reducing dosing frequency, minimizing systemic exposure and associated side effects, and improving patient compliance. []
Q18: Are there specific biomarkers used to monitor the effectiveness of this compound treatment?
A18: While there aren't specific biomarkers exclusively for this compound, bone turnover markers like serum alkaline phosphatase and urinary hydroxyproline can be used to monitor the overall response to bisphosphonate therapy.
Q19: What analytical techniques are commonly used to determine this compound concentrations?
A19: Ion chromatography coupled with suppressed conductivity detection is a widely employed technique for quantifying this compound and its salts in various matrices, including cosmetics, hair care products, and pharmaceutical formulations. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.